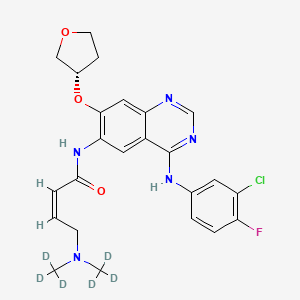![molecular formula C21H18ClF5N2O4 B15144598 5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one CAS No. 1152781-51-5](/img/structure/B15144598.png)
5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one is a complex organic compound with a unique structure that includes multiple fluorine atoms, a chloro group, and a methoxy group
准备方法
The synthesis of 5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the fluorine atoms: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the chloro and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate chloro and methoxy reagents.
Formation of the final product: The final step involves coupling the intermediate with the appropriate amine under basic conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro and fluoro groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methoxy and chloro groups.
科学研究应用
Medicinal Chemistry: Due to its unique structure, it can be explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Materials Science: The compound’s fluorine content makes it a candidate for use in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving fluorine-containing compounds.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of multiple fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways.
相似化合物的比较
Similar compounds to 5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one include:
Quinolone derivatives: These compounds share the quinoline core structure and have similar biological activities.
Fluorinated aromatic compounds: These compounds contain multiple fluorine atoms and exhibit unique chemical and physical properties.
Chloro-substituted aromatic compounds: These compounds have chloro groups that contribute to their reactivity and biological activity.
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
1152781-51-5 |
|---|---|
分子式 |
C21H18ClF5N2O4 |
分子量 |
492.8 g/mol |
IUPAC 名称 |
5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C21H18ClF5N2O4/c1-32-9-20(31,21(25,26)27)19(12-3-5-15(33-2)18(24)17(12)22)29-14-8-10(23)7-13-11(14)4-6-16(30)28-13/h3-8,19,29,31H,9H2,1-2H3,(H,28,30)/t19-,20+/m0/s1 |
InChI 键 |
GVVXAENDJXFVQE-VQTJNVASSA-N |
手性 SMILES |
COC[C@@]([C@H](C1=C(C(=C(C=C1)OC)F)Cl)NC2=CC(=CC3=C2C=CC(=O)N3)F)(C(F)(F)F)O |
规范 SMILES |
COCC(C(C1=C(C(=C(C=C1)OC)F)Cl)NC2=CC(=CC3=C2C=CC(=O)N3)F)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


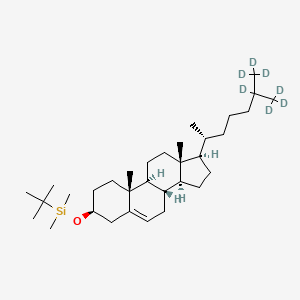
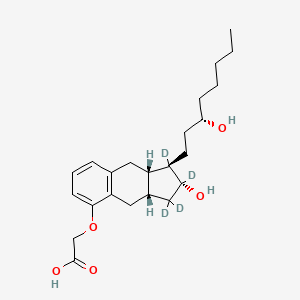
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
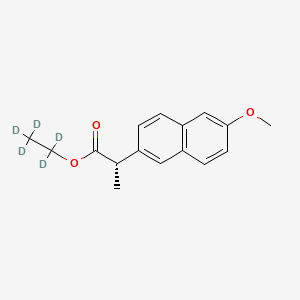
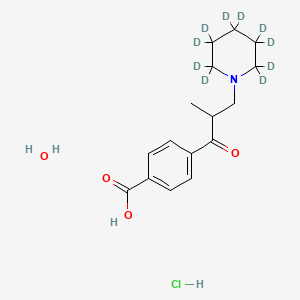
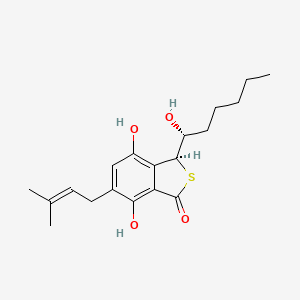
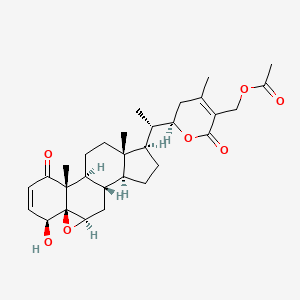
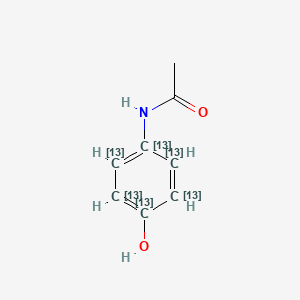
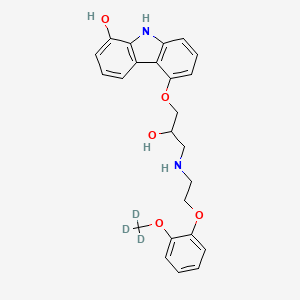
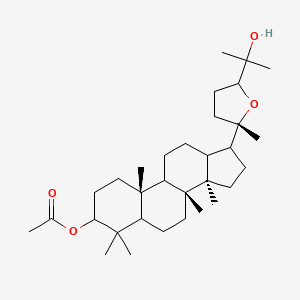
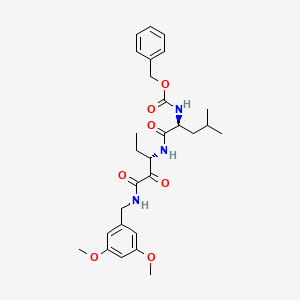
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)
